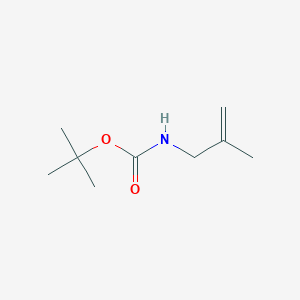

tert-Butyl (2-methylallyl)carbamate

Übersicht

Beschreibung

tert-Butyl (2-methylallyl)carbamate: is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methylallyl)carbamate can be achieved through various methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the isocyanate derivative, which is then trapped by an alkoxide or amine to form the carbamate .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yields and purity, ensuring the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (2-methylallyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamate group into other functional groups.

Substitution: The compound can undergo substitution reactions, where the tert-butyl or 2-methylallyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl (2-methylallyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it valuable in peptide synthesis and other organic reactions .

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: In medicine, this compound is explored for its potential therapeutic effects. Its ability to inhibit enzymes and interact with biological pathways makes it a candidate for drug development.

Industry: Industrially, the compound is used in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for large-scale production processes .

Wirkmechanismus

The mechanism of action of tert-Butyl (2-methylallyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands.

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl carbamate

- tert-Butyl-N-methylcarbamate

- Methyl carbamate

- Phenyl carbamate

- Ethyl (4-aminophenyl)carbamate

Comparison: tert-Butyl (2-methylallyl)carbamate is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to other carbamates. Its ability to act as a protecting group and enzyme inhibitor sets it apart from similar compounds, making it valuable in various scientific and industrial applications .

Biologische Aktivität

Tert-Butyl (2-methylallyl)carbamate, a carbamate derivative, has garnered interest in biochemical research due to its potential roles in various biological processes. This compound is primarily recognized for its applications in organic synthesis and its interactions with biological systems, particularly related to enzyme inhibition and modulation of cellular activities.

- Chemical Formula : C₉H₁₉N₁O₂

- Molecular Weight : 171.25 g/mol

- CAS Number : 91230-06-7

This compound functions primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is significant in understanding its neurotoxic effects and potential therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine, with a half-life that varies based on dosage and route of administration.

Enzyme Inhibition

Research indicates that this compound exhibits varying degrees of potency against AChE. In comparative studies, it has been shown to have a similar inhibitory profile to established carbamates like bendiocarb, with LC50 values indicating its neurotoxic potential across different species .

Cellular Effects

The compound influences several cellular processes:

- Gene Expression : It modulates the expression of genes involved in metabolic pathways and stress responses.

- Cell Signaling : Alters cell signaling pathways, particularly those related to neurotransmission and muscle contraction.

Dosage Effects

In animal models, dosage-dependent effects have been observed:

- Low Doses : May enhance certain biochemical pathways beneficially.

- High Doses : Can lead to toxicity characterized by overstimulation of muscles and glands due to excessive acetylcholine levels.

Neurotoxicity Assessment

A study evaluated the neurotoxic effects of various carbamates, including this compound. The results demonstrated that while it inhibits AChE, it does not significantly affect neurotoxic esterase (NTE), suggesting a lower risk for non-target vertebrate species compared to other anticholinesterases .

Synthesis and Applications

This compound has been utilized as a protecting group in peptide synthesis. Its ability to be removed under mild conditions makes it valuable in organic synthesis, particularly for compounds requiring selective functionalization .

Tables

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₉N₁O₂ |

| Molecular Weight | 171.25 g/mol |

| AChE Inhibition IC50 | Similar to bendiocarb |

| Primary Metabolism Site | Liver |

| Excretion Route | Urine |

Eigenschaften

IUPAC Name |

tert-butyl N-(2-methylprop-2-enyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h1,6H2,2-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDCLOGKZOTPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.